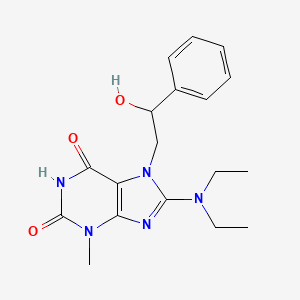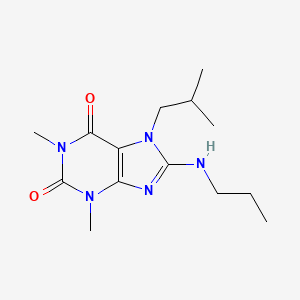
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 7-(2,3-Dihydroxypropyl)theophylline or Dyphylline, is a featured product for Cyclic Nucleotide research . It is a theophylline derivative with broncho- and vasodilator properties .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C10H14N4O4 . The SMILES string representation is CN1C(=O)N©c2ncn(CC(O)CO)c2C1=O .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 161-162 °C (lit.) . Its molecular weight is 254.24 .Scientific Research Applications
Bronchodilation and Respiratory Health
- Dyphylline , the common name for 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, acts as a bronchodilator. It enhances air flow through the lungs by relaxing bronchial smooth muscles. Consequently, it is used to manage chronic lung disorders such as asthma and bronchitis .
Cyclic Nucleotide Research
- Researchers often study dyphylline as part of their investigations into cyclic nucleotides. These molecules play crucial roles in cellular signaling pathways. Dyphylline’s impact on cyclic nucleotide levels and related processes makes it valuable for understanding cellular communication and regulation .
Medicine and Healthcare
- Dyphylline contributes to the development of new drugs and medical treatments. Its bronchodilatory effects aid in managing respiratory conditions. Additionally, researchers explore its potential in understanding disease causes and risk factors. Diagnostic tools and therapies benefit from insights gained through scientific research involving dyphylline .
Pharmacological Studies
- In pharmacology, dyphylline serves as a model compound for studying bronchodilation mechanisms. Researchers investigate its interactions with specific enzymes, receptors, and signaling pathways. These studies inform drug design and therapeutic strategies for respiratory disorders .
Natural Product Chemistry
- Dyphylline’s structure and properties contribute to natural product chemistry research. Scientists explore its synthesis, isolation, and potential analogs. Insights gained from studying dyphylline can lead to the discovery of novel compounds with therapeutic applications .
Biomedical Engineering and Drug Delivery
- Researchers in biomedical engineering investigate dyphylline for drug delivery systems. Its properties may enhance drug stability, solubility, and targeted release. By incorporating dyphylline into drug carriers, scientists aim to improve treatment efficacy and reduce side effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4/c1-4-5-14-12-15-10-9(18(12)6-8(20)7-19)11(21)17(3)13(22)16(10)2/h8,19-20H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBCBYHSASIMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6484231.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6484244.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6484260.png)
![7-(2-hydroxypropyl)-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484265.png)
![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484279.png)
![2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}amino)-N-methylacetamide](/img/structure/B6484287.png)




![N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6484316.png)
![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B6484328.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6484333.png)